2,2-Dimethyl-1-prop-2-enoylindol-3-one
Description
2,2-Dimethyl-1-prop-2-enoylindol-3-one is a substituted indole derivative featuring a 2,2-dimethyl group on the indole core and a propenoyl (α,β-unsaturated ketone) moiety at position 1. The indole scaffold is a privileged structure in medicinal chemistry due to its bioisosteric resemblance to natural tryptophan metabolites and its ability to interact with diverse biological targets . The propenoyl group introduces electrophilic reactivity, enabling participation in Michael additions or cycloadditions, which are critical in synthetic and pharmacological applications.
Properties
IUPAC Name |
2,2-dimethyl-1-prop-2-enoylindol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-4-11(15)14-10-8-6-5-7-9(10)12(16)13(14,2)3/h4-8H,1H2,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INSNRCGVBXIAIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)C2=CC=CC=C2N1C(=O)C=C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2,2-Dimethyl-1-prop-2-enoylindol-3-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as indole and 2,2-dimethyl-1-prop-2-enoyl chloride.
Reaction Conditions: The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. A base such as triethylamine is often used to neutralize the hydrochloric acid generated during the reaction.
Procedure: The indole is reacted with 2,2-dimethyl-1-prop-2-enoyl chloride in the presence of a base to form the desired product. The reaction mixture is then purified using techniques such as column chromatography to isolate the pure compound.
Chemical Reactions Analysis
2,2-Dimethyl-1-prop-2-enoylindol-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation, under appropriate conditions.
Addition: The compound can participate in addition reactions with nucleophiles, leading to the formation of various adducts.
Scientific Research Applications
2,2-Dimethyl-1-prop-2-enoylindol-3-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-1-prop-2-enoylindol-3-one involves its interaction with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to apoptosis (programmed cell death) of cancer cells . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2,2-Dimethyl-1-prop-2-enoylindol-3-one with structurally related indole derivatives and α,β-unsaturated ketones, emphasizing substituents, functional groups, and applications:
Key Observations:
Electrophilic Reactivity: The propenoyl group in this compound shares similarities with chalcones (e.g., ) and dimethylamino-substituted analogs (), which undergo Michael additions or cyclizations. However, the 2,2-dimethyl substitution on the indole may sterically hinder reactions compared to unsubstituted analogs .
Biological Relevance: While 3-Phenyl-oxindole and 3-Methyloxindole are explored for kinase inhibition and CNS activity, the bioactivity of the target compound remains speculative.
Crystallographic Characterization : Chalcone derivatives (e.g., ) are well-characterized via X-ray crystallography, a technique also applicable to the target compound for conformational analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
